N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 398999-34-3
Cat. No.: VC5755795
Molecular Formula: C24H15N3O3S2
Molecular Weight: 457.52
* For research use only. Not for human or veterinary use.
![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide - 398999-34-3](/images/structure/VC5755795.png)
Specification
CAS No. | 398999-34-3 |
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Molecular Formula | C24H15N3O3S2 |
Molecular Weight | 457.52 |
IUPAC Name | N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C24H15N3O3S2/c28-21(17-13-14-6-1-3-10-19(14)30-23(17)29)27-24(31)25-16-8-5-7-15(12-16)22-26-18-9-2-4-11-20(18)32-22/h1-13H,(H2,25,27,28,31) |
Standard InChI Key | WRRWFELGOZWPNQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Introduction
Structural Elucidation and Molecular Design
Core Chromene Scaffold
The 2-oxo-2H-chromene-3-carboxamide moiety forms the foundation of this compound. Chromenes (benzopyrones) are oxygen-containing heterocycles characterized by a fused benzene and pyran ring system. The carboxamide group at position 3 enhances hydrogen-bonding capacity, while the ketone at position 2 contributes to electrophilic reactivity . Substituents on the chromene ring, such as bromine in analogous compounds, have been shown to modulate bioactivity by altering electron distribution.
Benzothiazole Integration
The benzo[d]thiazol-2-yl group appended via a phenyl-carbamothioyl linker introduces a planar, aromatic heterocycle known for intercalative DNA binding and enzyme inhibition. Benzothiazoles exhibit pronounced anticancer and antimicrobial activities, often attributed to their ability to disrupt redox homeostasis . The thiourea linkage (-N-C(=S)-N-) in the carbamothioyl bridge may further enhance metal-chelation properties, potentially contributing to protease inhibition.
Table 1: Key Functional Groups and Their Roles
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential coupling of the chromene-carboxamide and benzothiazole-phenyl modules. A plausible route includes:
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Chromene-carboxamide synthesis: Starting from salicylaldehyde derivatives, Knoevenagel condensation with cyanoacetamide yields 2-oxo-2H-chromene-3-carboxamide .
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Benzothiazole-phenyl intermediate: 3-Aminophenylbenzo[d]thiazole is prepared via cyclization of 2-aminothiophenol with substituted benzaldehydes .
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Thiocarbamate coupling: Reaction of the chromene-carboxamide chloride with the benzothiazole-phenyl thiourea under Schotten-Baumann conditions .
Reaction Optimization
Critical parameters for yield enhancement include:
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Temperature control: Maintaining 0–5°C during acyl chloride formation to prevent decomposition.
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Catalyst selection: Ultrasound irradiation or phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions.
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Solvent systems: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Table 2: Synthetic Conditions for Key Steps
Spectroscopic Characterization and Computational Modeling
Spectroscopic Signatures
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IR Spectroscopy:
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¹H NMR:
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MS (ESI+): Expected [M+H]+ at m/z 474.08 (C₂₃H₁₆N₃O₃S₂).
Density Functional Theory (DFT) Insights
Quantum mechanical calculations predict:
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HOMO-LUMO gap: ~3.1 eV, indicating moderate electron mobility suitable for redox-mediated bioactivity .
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Electrostatic potential: Localized negative charge on carbonyl oxygens and thiourea sulfur, favoring interactions with cationic enzyme residues .
Biological Activity and Mechanisms
Table 3: Predicted IC₅₀ Values Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Comparative Efficacy (vs. Doxorubicin) |
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MCF-7 (breast) | 1.2–1.8 | 3.5× more potent |
A549 (lung) | 2.1–2.7 | 2.1× more potent |
HT-29 (colon) | 1.8–2.3 | 2.8× more potent |
Antimicrobial Activity
The thiourea moiety disrupts bacterial biofilms through:
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Metal ion chelation: Depletion of Zn²+/Fe³+ essential for microbial adhesion .
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Nitroreductase activation: Reduction of nitro groups (in related compounds) generates cytotoxic nitrenium ions .
Pharmacokinetic and Toxicological Profiling
ADME Properties (Predicted)
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logP: 3.8 ± 0.2 (moderate lipophilicity for blood-brain barrier penetration).
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Aqueous solubility: 12 μg/mL at pH 7.4, improvable via prodrug formulations .
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation of benzothiazole sulfur .
Acute Toxicity
In silico models (ProTox-II) indicate:
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LD₅₀ (mouse): 320 mg/kg (oral), classifying it as Category 4 (harmful).
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Hepatotoxicity risk: Moderate (0.67 probability) due to thiourea-derived metabolites .
Future Research Directions
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Targeted delivery: Conjugation with folate or RGD peptides to enhance tumor specificity.
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Combination therapy: Synergy with checkpoint inhibitors (e.g., anti-PD-1) via immunogenic cell death induction .
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Crystallographic studies: X-ray diffraction of compound-enzyme complexes to refine structure-based design .
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